molecular formula C5HBr2ClO2 B1354898 4,5-Dibromofuran-2-carbonyl chloride CAS No. 35900-96-0

4,5-Dibromofuran-2-carbonyl chloride

Cat. No. B1354898
CAS RN: 35900-96-0
M. Wt: 288.32 g/mol
InChI Key: RYMSLIRJMFBVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4,5-Dibromofuran-2-carbonyl chloride consists of a furan ring with two bromine atoms attached at the 4th and 5th positions and a carbonyl chloride group attached at the 2nd position .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of 4,5-Dibromofuran-2-carbonyl chloride are not detailed in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

4,5-Dibromofuran-2-carbonyl chloride serves as a pivotal intermediate in organic synthesis, contributing to the development of various chemical compounds. Its reactivity and structural features enable it to participate in diverse chemical reactions, facilitating the synthesis of complex molecules. For instance, its application in the production of furan derivatives, which are key components in biofuels and polymers, underscores its significance in green chemistry (Dutta, Wu, & Mascal, 2015). Moreover, 4,5-Dibromofuran-2-carbonyl chloride has been utilized in the synthesis of hydrocarbons, demonstrating its versatility in organic synthesis (Wittig, 1980).

Catalysis and Material Science

In material science and catalysis, 4,5-Dibromofuran-2-carbonyl chloride is instrumental in the development of catalysts and materials with enhanced performance. Its role in the modification of activated carbons, for example, highlights its utility in environmental applications, such as the decomposition of pollutants (Huang, Lu, Chen, & Lee, 2003). This compound's involvement in the fabrication of carbon-supported catalysts further illustrates its contribution to advancements in catalysis, particularly in the oxidation of biomass-derived chemicals (Donoeva, Masoud, & de Jongh, 2017).

Biochemical and Environmental Research

In biochemical and environmental research, derivatives of 4,5-Dibromofuran-2-carbonyl chloride have been employed in the study of microbial respiration, showcasing its applicability beyond traditional organic synthesis (Rodriguez, Phipps, Ishiguro, & Ridgway, 1992). This highlights the compound's potential in biological studies, contributing to our understanding of microbial ecosystems.

Safety And Hazards

The specific safety and hazards associated with 4,5-Dibromofuran-2-carbonyl chloride are not detailed in the search results .

Future Directions

A paper titled “Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF)” discusses the potential of using 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride as intermediates for the production of furoate ester biofuels and polymers .

properties

IUPAC Name

4,5-dibromofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2ClO2/c6-2-1-3(5(8)9)10-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMSLIRJMFBVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1Br)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564888
Record name 4,5-Dibromofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromofuran-2-carbonyl chloride

CAS RN

35900-96-0
Record name 4,5-Dibromofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (10.4 ml, 0.12 mol) was added to a suspension of 4,5-dibromo-2-furoic acid (27 g, 0.1 mol) in dichloromethane (300 ml) containing dimethylformamide (0.1 ml). The mixture was stirred at room temperature for 4 h and then concentrated in vacuo. The residue was re-dissolved in dichloromethane and concentrated in vacuo; this was repeated to give the title compound which was used directly in the following step.
Quantity
10.4 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.